molecular formula C5H7BO3 B3252333 (4-Methylfuran-2-yl)boronic acid CAS No. 215951-88-5

(4-Methylfuran-2-yl)boronic acid

Cat. No.: B3252333
CAS No.: 215951-88-5
M. Wt: 125.92 g/mol
InChI Key: ZVCQZLAIBXKVFQ-UHFFFAOYSA-N
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Description

(4-Methylfuran-2-yl)boronic acid is an organoboron compound featuring a furan ring substituted with a methyl group at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

In Suzuki–Miyaura coupling reactions, boronic acids participate in the transmetalation step, where they are transferred from boron to palladium . The exact mechanism of action of “(4-Methylfuran-2-yl)boronic acid” in other reactions would depend on the specific reaction conditions and partners.

Detailed properties such as boiling point, density, and refractive index would require specific experimental measurements .

Safety and Hazards

Boronic acids can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . Specific safety data for “(4-Methylfuran-2-yl)boronic acid” should be obtained from its Safety Data Sheet .

Future Directions

Boronic acids, including “(4-Methylfuran-2-yl)boronic acid”, are increasingly being used in diverse areas of research . They have potential applications in sensing, enzyme inhibition, cell delivery systems, and more . Future research will likely continue to explore these and other applications of boronic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methylfuran-2-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 4-methylfuran using diboronic acid derivatives under palladium catalysis . The reaction typically proceeds under mild conditions, making it suitable for various functional groups.

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods leverage the efficiency of catalytic cycles and the stability of boronic acid intermediates .

Comparison with Similar Compounds

Uniqueness: (4-Methylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable compound for synthesizing specific biaryl structures that are not easily accessible with other boronic acids .

Properties

IUPAC Name

(4-methylfuran-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3/c1-4-2-5(6(7)8)9-3-4/h2-3,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCQZLAIBXKVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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